molecular formula C13H16ClNOS B11012283 3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one

3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11012283
M. Wt: 269.79 g/mol
InChI Key: GRGPPZYBWBWFQN-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a chlorophenyl group, and a sulfanyl linkage, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 1-(pyrrolidin-1-yl)propan-1-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClNOS

Molecular Weight

269.79 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C13H16ClNOS/c14-11-3-5-12(6-4-11)17-10-7-13(16)15-8-1-2-9-15/h3-6H,1-2,7-10H2

InChI Key

GRGPPZYBWBWFQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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